2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core, a pyrazole moiety, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of a suitable pyridine derivative with an appropriate amine under acidic or basic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be added through a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Pyrazole Derivatives: Compounds featuring the pyrazole ring with various functional groups.
Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to different heterocyclic cores.
Uniqueness
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine core, pyrazole moiety, and phenyl group, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(20-9-8-14-10-21-22-11-14)16-6-7-18-23-17(13-24(18)12-16)15-4-2-1-3-5-15/h1-7,10-13H,8-9H2,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUKNMDJXDBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCC4=CNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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